molecular formula C20H18F2N4O2 B10954420 N,N'-bis(3-fluorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(3-fluorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10954420
M. Wt: 384.4 g/mol
InChI Key: MPFAPPXVZQDDDY-UHFFFAOYSA-N
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Description

N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes fluorobenzyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-BIS(3-FLUOROBENZYL)ETHANAMINE: Similar structure but with an ethanamine backbone.

    N,N-BIS(3-FLUOROBENZYL)-1-(PIPERIDIN-2-YL)METHANAMINE: Contains a piperidine ring instead of a pyrazole ring.

Uniqueness

N,N-BIS(3-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the pyrazole ring’s electronic and steric effects are advantageous.

Properties

Molecular Formula

C20H18F2N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-N,5-N-bis[(3-fluorophenyl)methyl]-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H18F2N4O2/c1-26-18(20(28)24-12-14-5-3-7-16(22)9-14)10-17(25-26)19(27)23-11-13-4-2-6-15(21)8-13/h2-10H,11-12H2,1H3,(H,23,27)(H,24,28)

InChI Key

MPFAPPXVZQDDDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC(=CC=C2)F)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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